molecular formula C17H22ClN3OS B2891256 1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride CAS No. 2418662-90-3

1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride

Cat. No.: B2891256
CAS No.: 2418662-90-3
M. Wt: 351.89
InChI Key: XXBKKGJOSWHEEA-UHFFFAOYSA-N
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Description

1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride is a chemical compound with the CAS Registry Number 2418662-90-3 . It has a molecular formula of C17H22ClN3OS and a molecular weight of 351.9 g/mol . The compound features a benzothiazole heterocycle, a scaffold recognized in medicinal chemistry for its diverse biological properties . This structure is conjugated with an aminocyclopropyl-piperidine moiety, which may influence its physicochemical profile and interaction with biological targets. While the specific research applications and mechanism of action for this exact molecule are not yet widely published in the available literature, its complex structure makes it a valuable candidate for exploratory research in drug discovery and chemical biology. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not manufactured or intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult safety data sheets and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

1-[4-(1-aminocyclopropyl)piperidin-1-yl]-2-(1,2-benzothiazol-3-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS.ClH/c18-17(7-8-17)12-5-9-20(10-6-12)16(21)11-14-13-3-1-2-4-15(13)22-19-14;/h1-4,12H,5-11,18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBKKGJOSWHEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2(CC2)N)C(=O)CC3=NSC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(1,2-benzothiazol-3-yl)ethanone; hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure suggests interactions with various biological targets, which may lead to therapeutic applications.

Structure

The compound features a piperidine ring, an aminocyclopropyl moiety, and a benzothiazole group. This unique combination of functional groups is believed to contribute to its biological activity.

  • Molecular Formula: C₁₃H₁₈ClN₃OS
  • Molecular Weight: 303.82 g/mol
  • Solubility: Soluble in polar solvents like water and methanol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is hypothesized that the compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in various neurological conditions.

Enzyme Interaction

Research indicates that this compound may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism. For example, it may inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and dopamine in the synaptic cleft.

Receptor Binding

Binding assays have shown that the compound exhibits significant affinity for:

  • Dopamine Receptors: Potentially influencing mood and behavior.
  • Serotonin Receptors: Implicated in anxiety and depression disorders.

Antipsychotic Properties

Preliminary studies have indicated that derivatives of this compound exhibit antipsychotic activity. In behavioral tests, such as the Sidman avoidance paradigm, certain analogs demonstrated efficacy in reducing psychotic symptoms without the typical side effects associated with conventional antipsychotics .

Neuroprotective Effects

Research has suggested that compounds similar to this one may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. The benzothiazole moiety has been linked to antioxidant activity, which could help mitigate oxidative stress in neuronal cells.

Study 1: Antipsychotic Activity

A study evaluated the antipsychotic effects of related compounds in rodent models. The results indicated that these compounds could reduce amphetamine-induced stereotypy without causing catalepsy, suggesting a favorable side effect profile compared to traditional antipsychotics .

Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of benzothiazole derivatives. The findings revealed that these compounds could protect against neuronal cell death induced by oxidative stress, highlighting their potential use in treating conditions like Alzheimer's disease .

Comparative Analysis

Compound NameStructureBiological ActivityNotes
1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(1,2-benzothiazol-3-yl)ethanone; hydrochloride StructureAntipsychotic, NeuroprotectivePotential MAO inhibitor
BMY 13859-1 StructureAntipsychoticSelective for serotonin receptors
Other Benzothiazole Derivatives StructureNeuroprotectiveExhibits antioxidant properties

Comparison with Similar Compounds

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives

Compounds such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () share the piperidine-ethanone backbone but replace the benzothiazole group with a tetrazole ring. These derivatives were synthesized via sequential reactions involving aryl anilines, sodium azide, and piperidine. Key differences:

  • Synthetic Route : Both classes involve chloroacetyl chloride intermediates, but the target compound’s benzothiazole incorporation likely requires distinct coupling steps .

Piperidine-Based Cannabinoid Receptor Antagonists

AM251 and rimonabant () are piperidine-containing compounds with pyrazole-carboxamide groups. Unlike the target compound’s benzothiazole-cyclopropylamine system, these feature chlorophenyl and dichlorophenyl substituents. Key distinctions:

  • Pharmacological Targets: AM251 and rimonabant target cannabinoid receptors (CB1), while the benzothiazole moiety in the target compound may suggest kinase or antimicrobial activity.
  • Structural Complexity : The cyclopropylamine group in the target compound introduces conformational rigidity absent in these analogs .

Functional Analogues with Benzothiazole or Ethanone Motifs

Salbutamone Hydrochloride

2-[(1,1-Dimethylethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone hydrochloride () shares the ethanone-hydrochloride structure but lacks the piperidine and benzothiazole groups. Differences include:

  • Bioactivity : Salbutamone derivatives are β2-adrenergic agonists, whereas the target compound’s benzothiazole may confer divergent mechanisms (e.g., kinase inhibition).
  • Solubility : The hydroxyl and hydroxymethyl groups in salbutamone enhance aqueous solubility compared to the lipophilic benzothiazole in the target compound .

4-(1H-Tetrazol-1-yl)piperidine Hydrochloride

This compound () substitutes the ethanone-benzothiazole chain with a tetrazole ring. Key contrasts:

  • Electronic Properties : Tetrazole’s high dipole moment vs. benzothiazole’s aromatic thiazole ring may alter receptor-binding affinities.
  • Synthetic Accessibility : Tetrazole formation requires azide reagents, whereas benzothiazole synthesis often involves cyclization of thioamides .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Targets Reference
Target Compound Piperidine-ethanone 1-Aminocyclopropyl, benzothiazole 349.86 (calc.) Kinases, CNS receptors
1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Piperidine-ethanone Tetrazole, aryl ~300–350 (estimated) Antimicrobial agents
Rimonabant Piperidine-carboxamide Dichlorophenyl, pyrazole 463.77 Cannabinoid receptor CB1
Salbutamone Hydrochloride Ethanone Hydroxyphenyl, tert-butylamino 294.78 β2-adrenergic receptors

Key Research Findings and Implications

  • Synthesis: The target compound’s synthesis likely parallels methods in but requires specialized steps for benzothiazole incorporation, such as cyclocondensation of 2-aminothiophenol derivatives .
  • Structure-Activity Relationships (SAR) :
    • The cyclopropylamine group may reduce metabolic degradation compared to linear alkylamines in analogs like salbutamone.
    • The benzothiazole moiety could enhance binding to ATP pockets in kinases, a feature absent in tetrazole-based derivatives .
  • Pharmacokinetics : Compared to rimonabant, the target compound’s reduced aromatic bulk (single benzothiazole vs. dichlorophenyl groups) may improve blood-brain barrier penetration .

Q & A

Q. What are the critical steps in designing a synthetic route for this compound, and how can intermediates be characterized?

A robust synthetic route typically involves multi-step reactions, including cyclopropane ring formation, piperidine functionalization, and benzothiazole coupling. Key intermediates should be purified via column chromatography and characterized using 1H/13C NMR and mass spectrometry to confirm structural integrity . For example, intermediates with cyclopropylamine groups require careful pH control during salt formation (e.g., hydrochloride) to avoid decomposition .

Q. Which analytical techniques are most reliable for assessing purity and stability?

  • HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) is standard for purity assessment (>95% by area normalization) .
  • Thermogravimetric analysis (TGA) monitors stability under thermal stress, while Karl Fischer titration quantifies water content in the hydrochloride salt .

Q. What safety protocols are essential for handling hydrochloride salts of amine-containing compounds?

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
  • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
  • Store in airtight containers under inert gas (e.g., nitrogen) to prevent hygroscopic degradation .

Q. How can researchers validate the compound’s structural identity?

Combine X-ray crystallography (for crystalline intermediates) with 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals from the piperidine and benzothiazole moieties . Elemental analysis (e.g., C, H, N within ±0.4% of theoretical values) confirms stoichiometry .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving unstable intermediates?

  • Use flow chemistry for exothermic steps (e.g., cyclopropanation) to improve control over temperature and residence time .
  • Replace traditional solvents (THF, DCM) with biodegradable alternatives (e.g., 2-MeTHF) to enhance green chemistry metrics without compromising yield .

Q. What strategies resolve discrepancies in spectroscopic data for complex heterocycles?

  • For ambiguous NMR peaks, employ isotopic labeling (e.g., 15N for piperidine amines) or DFT calculations to predict chemical shifts .
  • Cross-validate mass spectrometry data with high-resolution MALDI-TOF to distinguish isobaric fragments .

Q. How can aqueous solubility be improved for in vitro bioactivity assays?

  • Prepare co-solvent systems (e.g., DMSO/PBS) or use cyclodextrin-based formulations to solubilize hydrophobic moieties like benzothiazole .
  • Modify the hydrochloride counterion to mesylate or tosylate if pH sensitivity is observed .

Q. What methods address low bioavailability in pre-clinical studies?

  • Conduct physicochemical profiling (LogP, pKa) to identify solubility-limited absorption.
  • Use prodrug strategies (e.g., esterification of the ketone group) to enhance membrane permeability .

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

  • Perform metabolic stability assays (e.g., liver microsomes) to rule out rapid degradation.
  • Validate target engagement using SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .

Q. What computational tools predict interactions between this compound and biological targets?

  • Molecular docking (AutoDock Vina) models binding to benzothiazole-recognizing enzymes (e.g., kinase targets).
  • MD simulations (GROMACS) assess dynamic interactions of the aminocyclopropyl group in aqueous environments .

Data Contradiction Analysis

Q. How to reconcile inconsistent IC50 values in enzymatic assays?

  • Standardize assay conditions (e.g., ATP concentration for kinases) and validate with a reference inhibitor (e.g., staurosporine).
  • Check for aggregation artifacts using detergent (e.g., 0.01% Triton X-100) or dynamic light scattering (DLS) .

Q. Why might elemental analysis results deviate from theoretical values?

  • Residual solvents (e.g., ethyl acetate) or incomplete salt formation (hydrochloride) can skew C/H/N ratios.
  • Re-crystallize the compound and repeat analysis under vacuum-dried conditions .

Key Methodological Recommendations

  • Synthesis : Prioritize Pd-catalyzed cross-coupling for benzothiazole attachment to minimize byproducts .
  • Characterization : Use tandem MS (LC-MS/MS) for trace impurity profiling (<0.1%) .
  • Safety : Refer to IATA and ACGIH guidelines for hazardous material transport and occupational exposure limits .

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